molecular formula       C162H246N52O43S6 B1151354 H-Asp-Cys(1)-Leu-Lys-Phe-Gly-Trp-Lys-Cys(2)-Asn-Pro-Arg-Asn-Asp-Lys-Cys(3)-Cys(1)-Ser-Gly-Leu-Lys-Cys(2)-Gly-Ser-Asn-His-Asn-Trp-Cys(3)-Lys-Leu-His-Ile-OH

H-Asp-Cys(1)-Leu-Lys-Phe-Gly-Trp-Lys-Cys(2)-Asn-Pro-Arg-Asn-Asp-Lys-Cys(3)-Cys(1)-Ser-Gly-Leu-Lys-Cys(2)-Gly-Ser-Asn-His-Asn-Trp-Cys(3)-Lys-Leu-His-Ile-OH

Cat. No.: B1151354
M. Wt: 3802.47 Da
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “H-Aspartic acid-Cysteine(1)-Leucine-Lysine-Phenylalanine-Glycine-Tryptophan-Lysine-Cysteine(2)-Asparagine-Proline-Arginine-Asparagine-Aspartic acid-Lysine-Cysteine(3)-Cysteine(1)-Serine-Glycine-Leucine-Lysine-Cysteine(2)-Glycine-Serine-Asparagine-Histidine-Asparagine-Tryptophan-Cysteine(3)-Lysine-Leucine-Histidine-Isoleucine-OH” is a peptide composed of 31 amino acids. This peptide sequence is notable for its complex structure, which includes multiple cysteine residues that can form disulfide bonds, contributing to its stability and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the entire sequence is assembled.

    Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve large-scale SPPS or recombinant DNA technology. Recombinant methods involve inserting the gene encoding the peptide into a host organism, such as Escherichia coli, which then produces the peptide through its natural protein synthesis machinery.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The cysteine residues can undergo oxidation to form disulfide bonds, which are crucial for the peptide’s stability.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol.

    Substitution: Amino acid residues can be substituted with other amino acids to study structure-function relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol or β-mercaptoethanol.

    Substitution: Site-directed mutagenesis or chemical modification.

Major Products

    Oxidation: Formation of disulfide-bonded peptide.

    Reduction: Peptide with free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Chemistry

This peptide can be used as a model system to study peptide synthesis, folding, and stability. Its complex structure makes it an excellent candidate for investigating disulfide bond formation and isomerization.

Biology

In biological research, this peptide can be used to study protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms. It can also serve as a scaffold for designing peptide-based drugs or inhibitors.

Medicine

In medicine, this peptide may have therapeutic potential due to its stability and ability to interact with specific molecular targets. It could be used in drug delivery systems, as a diagnostic tool, or as a therapeutic agent itself.

Industry

In the industrial sector, this peptide can be utilized in the development of biosensors, biocatalysts, and other biotechnological applications. Its stability and specificity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of this peptide depends on its specific sequence and structure. The presence of multiple cysteine residues allows for the formation of disulfide bonds, which stabilize the peptide and enable it to maintain its functional conformation. The peptide can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • H-Aspartic acid-Cysteine-Leucine-Lysine-Phenylalanine-Glycine-Tryptophan-Lysine-Cysteine-Asparagine-Proline-Arginine-Asparagine-Aspartic acid-Lysine-Cysteine-Cysteine-Serine-Glycine-Leucine-Lysine-Cysteine-Glycine-Serine-Asparagine-Histidine-Asparagine-Tryptophan-Cysteine-Lysine-Leucine-Histidine-Isoleucine-OH
  • H-Aspartic acid-Cysteine(1)-Leucine-Lysine-Phenylalanine-Glycine-Tryptophan-Lysine-Cysteine(2)-Asparagine-Proline-Arginine-Asparagine-Aspartic acid-Lysine-Cysteine(3)-Cysteine(1)-Serine-Glycine-Leucine-Lysine-Cysteine(2)-Glycine-Serine-Asparagine-Histidine-Asparagine-Tryptophan-Cysteine(3)-Lysine-Leucine-Histidine-Isoleucine-OH

Uniqueness

The uniqueness of this peptide lies in its specific sequence and the arrangement of cysteine residues, which allow for the formation of multiple disulfide bonds. This structural feature enhances the peptide’s stability and functionality, making it suitable for various scientific and industrial applications.

Properties

Molecular Formula

      C162H246N52O43S6

Molecular Weight

3802.47 Da

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(1R,4S,10S,13S,16S,19S,22S,25R,30R,33S,36S,39S,42S,45S,51R,54S,57S,63S,66R,71R,74S,77S,80S,86S,89S)-22,54,77,89-tetrakis(4-aminobutyl)-71-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4,16,36,42-tetrakis(2-amino-2-oxoethyl)-80-benzyl-13-(3-carbamimidamidopropyl)-19-(carboxymethyl)-45,63-bis(hydroxymethyl)-39-(1H-imidazol-4-ylmethyl)-33,86-bis(1H-indol-3-ylmethyl)-57,74-bis(2-methylpropyl)-2,5,11,14,17,20,23,32,35,38,41,44,47,50,53,56,59,62,65,72,75,78,81,84,87,90,97-heptacosaoxo-27,28,68,69,93,94-hexathia-3,6,12,15,18,21,24,31,34,37,40,43,46,49,52,55,58,61,64,73,76,79,82,85,88,91,96-heptacosazatetracyclo[49.40.4.225,66.06,10]heptanonacontane-30-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C162H245N51O44S6/c1-9-83(8)131(161(256)257)212-152(247)107(56-88-66-176-79-184-88)199-144(239)102(51-82(6)7)194-136(231)95(36-18-23-43-164)192-154(249)117-74-261-263-77-120-158(253)211-119-76-262-259-73-116(206-132(227)91(168)57-129(223)224)155(250)195-101(50-81(4)5)143(238)189-94(35-17-22-42-163)137(232)196-103(52-84-29-11-10-12-30-84)133(228)180-67-127(221)186-104(53-85-63-178-92-33-15-13-31-89(85)92)145(240)190-97(38-20-25-45-166)140(235)208-118(156(251)204-112(61-125(172)219)160(255)213-48-28-41-121(213)159(254)193-99(40-27-47-177-162(173)174)138(233)200-108(58-122(169)216)150(245)203-111(62-130(225)226)151(246)191-98(141(236)209-120)39-21-26-46-167)75-260-258-72-115(207-139(234)96(37-19-24-44-165)188-142(237)100(49-80(2)3)185-126(220)68-181-134(229)113(70-214)205-157(119)252)135(230)182-69-128(222)187-114(71-215)153(248)202-110(60-124(171)218)149(244)198-106(55-87-65-175-78-183-87)147(242)201-109(59-123(170)217)148(243)197-105(146(241)210-117)54-86-64-179-93-34-16-14-32-90(86)93/h10-16,29-34,63-66,78-83,91,94-121,131,178-179,214-215H,9,17-28,35-62,67-77,163-168H2,1-8H3,(H2,169,216)(H2,170,217)(H2,171,218)(H2,172,219)(H,175,183)(H,176,184)(H,180,228)(H,181,229)(H,182,230)(H,185,220)(H,186,221)(H,187,222)(H,188,237)(H,189,238)(H,190,240)(H,191,246)(H,192,249)(H,193,254)(H,194,231)(H,195,250)(H,196,232)(H,197,243)(H,198,244)(H,199,239)(H,200,233)(H,201,242)(H,202,248)(H,203,245)(H,204,251)(H,205,252)(H,206,227)(H,207,234)(H,208,235)(H,209,236)(H,210,241)(H,211,253)(H,212,247)(H,223,224)(H,225,226)(H,256,257)(H4,173,174,177)/t83-,91-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,131-/m0/s1

SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C2CSSCC3C(=O)NC4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC5=CNC6=CC=CC=C65)CC(=O)N)CC7=CNC=N7)CC(=O)N)CO)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC4=O)CO)CC(C)C)CCCCN)C(=O)NC(C(=O)N8CCCC8C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCCCN)CC(=O)O)CC(=O)N)CCCNC(=N)N)CC(=O)N)CCCCN)CC9=CNC1=CC=CC=C19)CC1=CC=CC=C1)CCCCN)CC(C)C)NC(=O)C(CC(=O)O)N

Origin of Product

United States

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